molecular formula C22H24N2O4 B2405987 2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421484-19-6

2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2405987
CAS No.: 1421484-19-6
M. Wt: 380.444
InChI Key: BWGFNYRIONTHDI-UHFFFAOYSA-N
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Description

2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule of significant interest in oncology and chemical biology research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. The core structure of this reagent, which incorporates a 2-phenoxyacetamido group linked to a benzamide, is shared with a class of compounds that have demonstrated potent antiproliferative activity in scientific studies . Researchers investigating novel anticancer agents may find this compound particularly valuable. Similar molecules have been shown to exert their effects by causing a arrest of the cell cycle at the G0-G1 phase, which is a key regulatory point for cell proliferation . Furthermore, this mechanism often leads to the induction of programmed cell death, or apoptosis, a process that is typically mediated through the activation of caspases, such as pro-caspase 3 . The structural motif of a phenoxyacetamide attached to a heterocyclic system is a common feature in compounds designed to modulate various biological targets. For instance, related structures are explored as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability of many oncogenic proteins, and as modulators of nuclear hormone receptors . The inclusion of the 4-isopropylphenoxy moiety, for which building blocks like (4-Isopropylphenoxy)acetyl chloride are commercially available for pharmaceutical synthesis, further underscores its potential in drug discovery efforts . Researchers can utilize this compound as a chemical probe to study cell cycle regulation, apoptotic pathways, and for the synthesis of more complex molecules in structure-activity relationship (SAR) campaigns.

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16(2)17-9-11-18(12-10-17)28-15-21(25)24-13-5-6-14-27-20-8-4-3-7-19(20)22(23)26/h3-4,7-12,16H,13-15H2,1-2H3,(H2,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFNYRIONTHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isopropylphenoxy Group: This step involves the reaction of isopropylphenol with an appropriate halogenating agent to form the isopropylphenoxy intermediate.

    Acetamido Group Introduction: The isopropylphenoxy intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    But-2-yn-1-yl Group Addition: The acetamido intermediate is further reacted with a but-2-yn-1-yl halide under basic conditions to form the desired but-2-yn-1-yl intermediate.

    Final Coupling Reaction: The but-2-yn-1-yl intermediate is then coupled with a benzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropylphenoxyacetic acid
  • N-(4-Isopropylphenyl)acetamide
  • 2-Butyn-1-ol

Uniqueness

Compared to similar compounds, 2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-((4-(2-(4-Isopropylphenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: 325.36 g/mol
  • CAS Number: 127473-64-7

This compound features an isopropylphenoxy group linked to an acetamido-butyne moiety, which may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
Compound A3.9115.62Staphylococcus aureus
Compound B62.5 - 500125 - >2000Escherichia coli

The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of any new compound. For example, in a study involving similar compounds, various concentrations were tested on cell lines such as L929 and A549.

Table 2: Cytotoxicity Results for Related Compounds

Dose (µM)Compound A (24h)Compound B (24h)Compound C (24h)
20075%69%77%
10084%57%62%
5081%63%94%

These results indicate varying levels of cytotoxicity, with some compounds enhancing cell viability at lower concentrations .

The biological activity of the compound is likely mediated through interactions with specific biological targets, such as nuclear receptors. These receptors play a critical role in gene expression regulation and can be modulated by small molecules like our compound.

Key Mechanisms Include:

  • Ligand Binding: The compound may bind to nuclear receptors, influencing their transcriptional activity.
  • Gene Regulation: By modulating gene expression, it can affect cellular processes such as proliferation and apoptosis.
  • Signal Transduction Pathways: The compound may interfere with key signaling pathways involved in inflammation or cancer progression .

Study on Anticancer Activity

A notable study investigated the anticancer potential of related compounds in vitro against various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Findings:

  • Compound D demonstrated a significant reduction in cell viability in breast cancer cell lines at concentrations above 50 µM.
  • Mechanistic studies suggested that this effect was due to apoptosis induction through mitochondrial pathways.

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of similar compounds. In vivo models indicated that these compounds could reduce markers of inflammation significantly.

Outcomes:

  • Administration of the compound led to decreased levels of pro-inflammatory cytokines.
  • Histological analysis revealed reduced tissue damage in treated groups compared to controls.

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetic parameters?

  • Methodological Answer : Use Sprague-Dawley rats for oral bioavailability studies (10 mg/kg dose). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-administration. Quantify compound levels via LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂. Compare with IV administration to estimate first-pass metabolism .

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